3-(Chloromethyl)pyridin-2-amine chemical properties and structure
3-(Chloromethyl)pyridin-2-amine chemical properties and structure
An In-Depth Technical Guide to 3-(Chloromethyl)pyridin-2-amine: Chemical Properties, Structure, and Applications
Introduction
3-(Chloromethyl)pyridin-2-amine is a heterocyclic organic compound belonging to the pyridine family. It is distinguished by the presence of two key functional groups attached to the pyridine core: an amine group (-NH₂) at position 2 and a chloromethyl group (-CH₂Cl) at position 3.[1] This unique bifunctional arrangement makes it a highly valuable and versatile building block in organic synthesis. The chloromethyl group serves as a reactive site for nucleophilic substitution, while the amino group can undergo a variety of transformations, including reactions with electrophiles.[1] Consequently, 3-(Chloromethyl)pyridin-2-amine is a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development.
Chemical Identity and Structure
The structural framework of 3-(Chloromethyl)pyridin-2-amine consists of a central pyridine ring functionalized at the C2 and C3 positions. The presence of both a nucleophilic amine and a reactive electrophilic chloromethyl side-chain on adjacent carbons dictates its chemical behavior and synthetic utility.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 3-(chloromethyl)pyridin-2-amine[1] |
| CAS Number | 858431-29-5 (free base)[1][2][3] |
| 858431-27-3 (hydrochloride salt)[4][5] | |
| Molecular Formula | C₆H₇ClN₂ (free base)[1] |
| C₆H₈Cl₂N₂ (hydrochloride salt)[4][5] | |
| SMILES | C1=CC(=C(N=C1)N)CCl[1] |
| InChI Key | LFZLYRMLFKINJA-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 3-(Chloromethyl)pyridin-2-amine are summarized below. It is typically handled as an off-white solid and requires refrigerated storage to maintain stability.[2][6] Many of the available data points are predicted values derived from computational models.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 142.58 g/mol (free base) | [1] |
| 179.04 g/mol (hydrochloride salt) | [2] | |
| Appearance | Off-white solid | [2] |
| Boiling Point | 286.9 ± 25.0 °C (Predicted) | [3][6] |
| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [3][6] |
| pKa | 5.92 ± 0.36 (Predicted) | [3][6] |
| Storage Conditions | 2-8°C |[2][3][6] |
Reactivity and Chemical Profile
The reactivity of 3-(Chloromethyl)pyridin-2-amine is dominated by its two functional groups.
-
Nucleophilic Substitution : The chloromethyl group is an excellent electrophilic site. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, cyanides), allowing for the extension of the carbon skeleton and the introduction of new functionalities.[1][7]
-
Reactions of the Amino Group : The 2-amino group can act as a nucleophile, reacting with various electrophiles. It can be acylated, alkylated, or used as a handle for the construction of fused heterocyclic ring systems, such as imidazopyridines.[1]
-
Coordination Chemistry : The nitrogen atoms of the pyridine ring and the amino group can act as ligands, forming coordination complexes with various metal ions. These complexes are of interest for their potential catalytic or biological properties.[1]
Caption: General reactivity pathways for 3-(Chloromethyl)pyridin-2-amine.
Synthesis
While 3-(Chloromethyl)pyridin-2-amine is primarily used as an intermediate, its synthesis is of significant interest. A plausible synthetic route can be adapted from methods used for structurally similar pyridines, such as the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-picoline.[8] This multi-step process involves oxidation of the methyl group, esterification, reduction to an alcohol, and finally chlorination.
Caption: Plausible workflow for the synthesis of 3-(Chloromethyl)pyridin-2-amine.
Experimental Protocol: Chlorination of (2-Amino-pyridin-3-yl)methanol
This protocol describes the final step of the synthesis, converting the hydroxymethyl intermediate to the desired chloromethyl product. The methodology is adapted from standard procedures for converting primary alcohols to alkyl chlorides using thionyl chloride.[7]
Materials:
-
(2-Amino-pyridin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with (2-Amino-pyridin-3-yl)methanol (1.0 eq) dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cooling: The flask is cooled to 0°C in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride (1.1-1.3 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0°C. The reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It may then be heated to reflux (40-60°C) and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[7]
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent and excess thionyl chloride are carefully removed under reduced pressure.
-
Neutralization: The residue is re-dissolved in DCM and slowly quenched by the addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with DCM.
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, 3-(Chloromethyl)pyridin-2-amine.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Applications in Research and Development
3-(Chloromethyl)pyridin-2-amine is not typically an end-product but rather a crucial starting point for more complex molecules.
-
Pharmaceuticals: It is a key intermediate for synthesizing a diverse range of biologically active compounds. Its derivatives have been investigated for use as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as for treating neurological disorders.[1][2]
-
Agrochemicals: The pyridine scaffold is present in many pesticides and herbicides. This compound serves as a precursor for developing new agrochemicals with enhanced efficacy.[1][2]
-
Material Science: The reactive functional groups allow for its incorporation into polymer backbones, leading to the creation of functional materials with unique electronic or drug-delivery properties.[1]
-
Catalysis: It can be used to synthesize ligands for transition-metal catalysts, which can improve the efficiency and selectivity of various chemical reactions.[1]
Biological Context and Representative Signaling Pathway
While 3-(Chloromethyl)pyridin-2-amine itself is not a bioactive agent, it is a precursor for molecules designed to interact with biological targets. For instance, many modern cancer therapies target protein kinases, which are key components of signaling pathways that regulate cell growth and proliferation. A drug derived from this precursor could be designed to inhibit a specific kinase, thereby blocking the downstream signaling cascade that leads to tumor growth.
Caption: Example of a drug derived from the precursor inhibiting a kinase pathway.
Spectroscopic Data Analysis (Reference)
Detailed experimental spectra for 3-(Chloromethyl)pyridin-2-amine are not widely published. However, the spectral data for the closely related compound, 3-(chloromethyl)pyridine hydrochloride (also known as 3-picolyl chloride hydrochloride), can serve as a useful reference for structural elucidation.[9]
Table 3: Reference Spectroscopic Data for 3-(Chloromethyl)pyridine Hydrochloride
| Data Type | Key Features |
|---|---|
| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 9.12 (s, 1H), 8.97 (d, 1H), 8.72 (d, 1H), 8.14 (dd, 1H), 5.07 (s, 2H, -CH₂Cl).[9] |
| Mass Spec | Molecular Ion (M⁺): 127 m/z. Base Peak: 92 m/z ([M-Cl]⁺).[9] |
Note for analysis: The spectrum for 3-(Chloromethyl)pyridin-2-amine would differ primarily by the presence of a broad singlet corresponding to the -NH₂ protons, and the chemical shifts of the pyridine ring protons would be altered due to the electron-donating effect of the amino group.
Conclusion
3-(Chloromethyl)pyridin-2-amine is a compound of significant strategic importance in synthetic chemistry. Its dual functionality provides a platform for diverse chemical modifications, making it an invaluable intermediate for creating complex molecules with potential applications in medicine, agriculture, and material science. A thorough understanding of its properties, reactivity, and synthesis is essential for researchers aiming to leverage this versatile building block in their scientific endeavors.
References
- 1. Buy 3-(Chloromethyl)pyridin-2-amine | 858431-29-5 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-AMINO-3-CHLOROMETHYL PYRIDINE | 858431-29-5 [amp.chemicalbook.com]
- 4. chem-space.com [chem-space.com]
- 5. chemscene.com [chemscene.com]
- 6. 858431-29-5 CAS MSDS (2-AMINO-3-CHLOROMETHYL PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-(Chloromethyl)pyridin-3-amine | Benchchem [benchchem.com]
- 8. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 9. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR spectrum [chemicalbook.com]
